Tecarfarin

Description

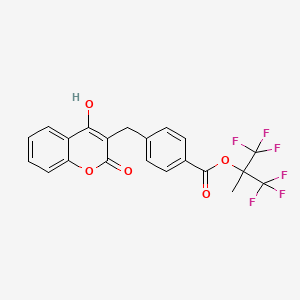

Structure

3D Structure

Properties

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLNTQDOVCLQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235788 | |

| Record name | Tecarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867257-26-9 | |

| Record name | Tecarfarin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecarfarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecarfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECARFARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecarfarin's Mechanism of Action in Anticoagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecarfarin (ATI-5923) is a novel oral anticoagulant that functions as a Vitamin K antagonist, representing a significant development in anticoagulation therapy.[1] Its mechanism of action is centered on the non-competitive inhibition of the enzyme Vitamin K epoxide reductase (VKOR), a critical component of the Vitamin K cycle.[2][3] By disrupting this cycle, this compound impairs the activation of essential clotting factors, thereby exerting its anticoagulant effect. A key differentiator from traditional Vitamin K antagonists like warfarin is its metabolic pathway; this compound is primarily metabolized by carboxylesterases, mitigating the risk of drug-drug interactions associated with the cytochrome P450 (CYP450) system.[1][4] This guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.

Core Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound's anticoagulant properties stem from its potent inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is integral to the Vitamin K cycle, a biochemical pathway essential for the post-translational modification of several blood coagulation factors.

The Vitamin K cycle is responsible for the gamma-carboxylation of glutamate residues on Vitamin K-dependent proteins, including clotting factors II, VII, IX, and X, as well as anticoagulant proteins C and S. This carboxylation is crucial for their biological activity, enabling them to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step in the coagulation cascade.

This compound, as a non-competitive inhibitor of VKORC1, disrupts the regeneration of the active, reduced form of Vitamin K (Vitamin K hydroquinone) from its oxidized form (Vitamin K epoxide). This depletion of reduced Vitamin K effectively halts the gamma-carboxylation of the aforementioned clotting factors, leading to the circulation of under-carboxylated, inactive forms. The net result is a dose-dependent reduction in the activity of these coagulation factors and a prolongation of clotting time, as measured by the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's activity and pharmacokinetics, with comparative data for warfarin where available.

Table 1: In Vitro VKORC1 Inhibition

| Compound | IC50 (µM) in Human Liver Microsomes | Inhibition Type |

| This compound | 0.67 | Non-competitive |

| Warfarin | 0.84 | Non-competitive |

| ATI-5900 (Metabolite) | 270 | Non-competitive |

Data sourced from studies using human liver microsomes.

Table 2: Pharmacokinetic Properties in Humans

| Parameter | This compound | Warfarin |

| Elimination Half-Life (t1/2) | 87 - 140 hours | Variable (dependent on CYP2C9 genotype) |

| Metabolism | Primarily by human carboxylesterase 2 (hCE-2) to inactive metabolite ATI-5900 | Primarily by CYP2C9 |

| Protein Binding | >99% | Highly protein bound |

| Mean Maintenance Dose (INR 1.5-2.0) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) |

Pharmacokinetic data is derived from various clinical studies in human volunteers.

Experimental Protocols

In Vitro VKORC1 Inhibition Assay in Human Liver Microsomes

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound on VKORC1 activity.

Objective: To quantify the inhibitory potency of this compound and its metabolites on human VKORC1.

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Warfarin (as a comparator)

-

ATI-5900 (this compound metabolite)

-

Vitamin K1 epoxide (substrate)

-

Incubation buffer

-

Appropriate cofactors

Methodology:

-

Incubation Preparation: All experimental incubations are performed in duplicate.

-

Substrate Concentration: A fixed concentration of Vitamin K1 epoxide (e.g., 3.25 µM) is used.

-

Inhibitor Concentrations: A range of concentrations for this compound, warfarin, and ATI-5900 are prepared. For Ki determination, inhibitory concentrations tested for this compound were 0.20, 0.65, 1.0, and 2.0 µM.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the incubation mixture containing HLM and the test compound.

-

Incubation: The mixture is incubated at a controlled temperature for a specified period.

-

Reaction Termination: The reaction is stopped, and the product (Vitamin K1) is extracted.

-

Quantification: The amount of Vitamin K1 produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of VKORC1 inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Pharmacokinetic and Pharmacodynamic Studies in Beagle Dogs

This protocol describes the in vivo evaluation of this compound's effects on coagulation parameters.

Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and compare them to warfarin.

Animal Model: Beagle dogs.

Administration:

-

Continuous intravenous (i.v.) infusion.

-

Once daily (QD) oral dosing.

Pharmacodynamic Assessments:

-

Prothrombin Time (PT): Measured to assess the overall effect on the extrinsic coagulation pathway, reported as INR.

-

Factor VII and Factor X Activity: Plasma levels of these Vitamin K-dependent clotting factors are measured as early indicators of anticoagulation.

Pharmacokinetic Assessments:

-

Plasma Concentration: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its metabolite, ATI-5900, using mass spectrometry.

Drug-Drug Interaction Arm:

-

Co-administration of this compound or warfarin with amiodarone (a known CYP450 inhibitor) to evaluate the potential for metabolic drug interactions.

Reversal of Anticoagulation:

-

Administration of intravenous fresh frozen canine plasma or subcutaneous Vitamin K1 to confirm the mechanism of action and assess the reversibility of the anticoagulant effect.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle and this compound's Point of Inhibition

Caption: this compound inhibits VKORC1, preventing the reduction of Vitamin K epoxide.

This compound Metabolism Pathway

Caption: this compound is metabolized to an inactive form by hCE-2.

Experimental Workflow for In Vitro VKORC1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on VKORC1.

Conclusion

This compound's mechanism of action as a potent, non-competitive inhibitor of VKORC1 positions it as a direct-acting anticoagulant with a pharmacological profile similar to warfarin in its primary effect. However, its distinct metabolic pathway, which avoids the CYP450 system, offers a significant potential advantage in reducing drug-drug interactions and providing more predictable and stable anticoagulation. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of anticoagulation and the development of novel therapeutic agents.

References

In-depth Technical Guide: A Comparative Pharmacological Profile of Tecarfarin and Warfarin

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

Both tecarfarin and warfarin are vitamin K antagonists that exert their anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2][3] This enzyme is a critical component of the vitamin K cycle, responsible for converting inactive vitamin K epoxide into its active, reduced form. Reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By inhibiting VKORC1, these drugs lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the blood's ability to clot.[2]

The fundamental distinction between the two agents lies in their metabolic pathways. Warfarin is a racemic mixture, with the S-enantiomer being 3-5 times more potent than the R-enantiomer.[2] The clearance of the highly potent S-warfarin is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9. Genetic variations (polymorphisms) in the CYP2C9 gene can significantly impair warfarin metabolism, leading to high interindividual variability in dose requirements and an increased risk of bleeding.

This compound (ATI-5923) was specifically engineered to bypass this metabolic liability. It is not a substrate for CYP450 enzymes; instead, it is primarily metabolized by ubiquitous carboxyl esterases (mainly human carboxylesterase 2) to a single, inactive metabolite. This metabolic route is less prone to genetic variation and drug-drug interactions, suggesting a more predictable and stable anticoagulant response.

Signaling Pathway Diagram

Caption: Inhibition of the Vitamin K cycle by Warfarin and this compound.

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound and warfarin diverge significantly, primarily due to their different metabolic pathways. This influences their half-life, potential for drug interactions, and effect of renal impairment.

| Parameter | Warfarin | This compound |

| Primary Metabolism | Hepatic: CYP2C9 (S-warfarin), CYP1A2, CYP3A4 (R-warfarin) | Esterases (e.g., hCE-2) to a single inactive metabolite |

| Genetic Influence | High (CYP2C9, VKORC1 polymorphisms) | Primarily VKORC1 polymorphisms |

| Elimination Half-life | ~20-60 hours (highly variable) | ~87-140 hours |

| Protein Binding | ~99% (mainly albumin) | >99% |

| Effect of Severe CKD | Clearance reduced; half-life increased | Pharmacokinetics not significantly affected |

| Drug Interactions | High potential (CYP2C9 inhibitors/inducers, e.g., amiodarone, fluconazole) | Low potential (not metabolized by CYP450) |

Experimental Protocol: Pharmacokinetic Crossover Study in Chronic Kidney Disease (CKD)

A representative study to compare the pharmacokinetics would follow a design similar to the Phase 1 trial evaluating this compound and warfarin in subjects with severe CKD.

-

Study Design: An open-label, randomized, two-period crossover study.

-

Subject Population:

-

Cohort 1: Patients with severe CKD (e.g., eGFR < 30 mL/min, not on dialysis).

-

Cohort 2: Matched healthy volunteers.

-

-

Treatment Protocol:

-

Subjects are randomized to receive a single oral dose of either this compound (e.g., 30 mg) or warfarin (e.g., 10 mg) in the first period.

-

A washout period of sufficient duration (e.g., 21 days) is implemented.

-

In the second period, subjects receive the alternate drug.

-

-

Blood Sampling: Intensive pharmacokinetic sampling is conducted at pre-dose and numerous time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 288, and 336 hours).

-

Bioanalytical Method: Plasma concentrations of the parent drugs and their major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½). Statistical comparisons are made between cohorts and between drugs.

Experimental Workflow Diagram

Caption: Workflow for a comparative pharmacokinetic crossover study.

Comparative Pharmacodynamics

The pharmacodynamic effect of both agents is a dose-dependent decrease in functional clotting factor activity, which is clinically monitored by the prothrombin time (PT), expressed as the International Normalized Ratio (INR). While the mechanism is the same, the stability of the anticoagulant effect can differ.

| Parameter | Warfarin | This compound |

| Monitoring Parameter | Prothrombin Time (PT) / International Normalized Ratio (INR) | Prothrombin Time (PT) / International Normalized Ratio (INR) |

| Time in Therapeutic Range (TTR) | Highly variable; affected by genetics (CYP2C9), diet, and drug interactions. | Potentially more stable; less affected by CYP-mediated interactions. |

| Dose Titration | Mean steady-state dose: ~5.3 mg (range 2.5-9.0 mg) | Mean steady-state dose: ~13.9 mg (range 10.0-25.5 mg) |

| Reversal Agent | Vitamin K₁ | Vitamin K₁ |

Clinical trial data, such as from the EMBRACE-AC study, showed that while this compound was not statistically superior to warfarin in the overall population for the primary endpoint of TTR, it did show trends toward improved TTR in subgroups, particularly patients with CYP2C9 variant alleles who were also taking a CYP2C9-interacting drug. A stable dose was achieved in 94.5% of this compound patients.

Experimental Protocol: INR Measurement

The anticoagulant effect is quantified by measuring the INR using either laboratory-based methods or point-of-care (POC) devices.

-

Sample Collection:

-

Venipuncture (Lab): Whole blood is collected into a tube containing 3.2% sodium citrate anticoagulant. The sample is centrifuged to separate plasma.

-

Capillary (POC): A finger is pricked with a lancet to obtain a drop of whole blood.

-

-

Assay Principle:

-

The patient's plasma (or whole blood for POC) is mixed with a thromboplastin reagent, which contains tissue factor and calcium ions, to initiate the extrinsic coagulation pathway.

-

The instrument measures the time (in seconds) required for a fibrin clot to form. This is the Prothrombin Time (PT).

-

-

INR Calculation: The INR standardizes the PT result to account for variations in thromboplastin reagents from different manufacturers.

-

Formula: INR = (Patient PT / Mean Normal PT) ^ ISI

-

ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.

-

Logical Relationship Diagram

Caption: Logical cascade from drug administration to INR elevation.

Summary and Clinical Implications

This compound represents a rational drug design approach to improve upon the limitations of warfarin. By eliminating metabolism via the polymorphic CYP2C9 pathway, this compound offers a more predictable pharmacokinetic profile, which is less affected by common genetic variants and CYP-mediated drug-drug interactions. This is particularly relevant for patients with chronic kidney disease, in whom warfarin clearance is impaired but this compound's is not. The potential for more stable INR control could translate to improved safety and efficacy, reducing the risk of both bleeding and thrombotic events. Future clinical trials will be essential to confirm these advantages in specific high-risk populations, such as those with implanted cardiac devices or end-stage renal disease, where stable anticoagulation is critical and challenging to achieve with warfarin.

References

Early-phase clinical trial results for Tecarfarin

An In-depth Technical Guide to the Early-Phase Clinical Trial Results of Tecarfarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) developed as an alternative to warfarin for chronic anticoagulation.[1][2] Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP) enzyme system, this compound is primarily metabolized by carboxylesterases.[3][4] This fundamental difference in metabolic pathways suggests a potential for more predictable dosing and reduced drug-drug interactions, addressing some of the well-known limitations of warfarin therapy. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.

Mechanism of Action

This compound shares its mechanism of action with warfarin, acting as a vitamin K epoxide reductase (VKOR) inhibitor.[3] By inhibiting VKOR, this compound prevents the reduction of vitamin K epoxide to its active, reduced form. This, in turn, limits the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The reduced synthesis of these functional clotting factors leads to a prolongation of clotting time, measured as the International Normalized Ratio (INR).

Caption: this compound's Mechanism of Action.

Early-Phase Clinical Trial Results

This compound has been evaluated in multiple early-phase clinical trials, including Phase I studies in healthy volunteers and specific populations, a Phase IIa study in patients with atrial fibrillation, and a pivotal Phase II/III trial (EmbraceAC).

Phase I Clinical Trials

Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

A single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted in healthy volunteers to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of this compound.

-

SAD Study: Showed a linear and dose-proportional increase in the area under the curve (AUC), with an elimination half-life (t1/2) ranging from 87 to 136 hours.

-

MAD Study: The elimination t1/2 ranged from 107 to 140 hours. Doses below 10 mg had a minimal effect on INR, while higher doses led to an increase in INR, necessitating dose adjustments to maintain the target range of 1.7 to 2.0. The steady-state INR dosing was determined to be between 10-20 mg.

Pharmacokinetics in a Chinese Population

A Phase I MAD trial was conducted in 40 healthy Chinese volunteers across four cohorts (10, 20, 30, and 40 mg). The study aimed to assess the safety, tolerability, and PK/PD profile of this compound in this population. Dose titration was required to maintain the target INR of 1.7-2.0, particularly for doses above 20 mg.

Pharmacokinetics in Chronic Kidney Disease (CKD)

A Phase I, randomized, crossover study compared the single-dose pharmacokinetics of this compound (30 mg) and warfarin (10 mg) in 13 subjects with severe CKD (eGFR < 30 mL/min, not on dialysis) and 10 matched healthy volunteers.

-

Warfarin: Mean plasma concentrations of (S)-warfarin and (R,S)-warfarin were 44% and 27% higher, respectively, in subjects with CKD compared to healthy volunteers. The elimination half-life of (S)-warfarin increased by 20%.

-

This compound: The difference in mean plasma concentration was less than 15% higher in the CKD group, and the elimination half-life decreased by 8%. These findings suggest that this compound's metabolism is less affected by severe renal impairment compared to warfarin.

Phase IIa Clinical Trial in Atrial Fibrillation

This 6- to 12-week, open-label, multicenter study evaluated the safety, tolerability, and optimal dosing regimen of this compound in 66 patients with atrial fibrillation at a mild to moderate risk of stroke. The majority of patients (97%) were switched from warfarin to this compound.

Phase II/III Clinical Trial (EmbraceAC)

The EmbraceAC trial was a randomized, double-blind, parallel-group, active-control study that compared the efficacy and safety of this compound with warfarin in 607 patients requiring chronic anticoagulation for various indications, including atrial fibrillation, prosthetic heart valves, and venous thromboembolism.

Quantitative Data Summary

| Trial Identifier | Phase | Number of Participants | Patient Population | Key Outcomes |

| NCT04627116 | I | 40 | Healthy Chinese Volunteers | Dose titration needed for doses >20 mg to maintain INR 1.7-2.0. |

| - | I | 23 (13 CKD, 10 Healthy) | Severe Chronic Kidney Disease vs. Healthy Volunteers | This compound PK less affected by CKD than warfarin PK. |

| Ezekowitz et al., 2009 (NCT00431782) | IIa | 66 | Atrial Fibrillation | Mean Time in Therapeutic Range (TTR) was 71.4% after 3 weeks. Median daily dose to maintain INR 2.0-3.0 was 15.6 mg (range 6-29 mg). |

| EmbraceAC (NCT00491345) | II/III | 607 | Chronic Anticoagulation (various indications) | Mean TTR: this compound 72.3% vs. Warfarin 71.5% (p=0.51). In a post-hoc analysis (excluding INRs while off-drug), the percentage of INR values in the therapeutic range was significantly higher for this compound (68.8%) than for warfarin (66.4%) (p<0.04). |

Experimental Protocols

Phase IIa Atrial Fibrillation Study (Ezekowitz et al., 2009)

-

Study Design: A 6- to 12-week, open-label, multicenter study.

-

Participants: 66 patients with atrial fibrillation at a mild to moderate risk of stroke. 64 of the 66 participants were on warfarin at enrollment.

-

Intervention: Patients were switched from warfarin to this compound. The dose of this compound was titrated to achieve a target INR of 2.0 to 3.0.

-

Outcome Measures: The primary outcomes were the safety and tolerability of this compound and the determination of an optimal dosing regimen. Time in Therapeutic Range (TTR) was a key efficacy measure.

EmbraceAC (Phase II/III)

-

Study Design: A randomized, double-blind, parallel-group, active-control study.

-

Participants: 607 patients requiring chronic oral anticoagulation for conditions such as atrial fibrillation, implanted prosthetic heart valves, or a history of venous thromboembolic disease.

-

Intervention: Patients were randomized to receive either this compound or warfarin. Dosing was managed by a centralized dose control center, which was blinded to the treatment allocation but had access to genotyping information. The target INR was 2.0 to 3.0 for most patients and 2.5 to 3.5 for those with mechanical heart valves.

-

Outcome Measures: The primary endpoint was the percentage of time spent in the therapeutic INR range (TTR), calculated using the Rosendaal linear interpolation method. Safety outcomes, including bleeding and thromboembolic events, were also assessed.

Caption: EmbraceAC Trial Workflow.

Conclusion

The early-phase clinical trials of this compound have demonstrated a predictable pharmacokinetic and pharmacodynamic profile. Notably, its metabolism via carboxylesterases, rather than the CYP450 system, results in less pharmacokinetic variability, particularly in patients with chronic kidney disease. While the pivotal EmbraceAC trial did not demonstrate superiority over well-managed warfarin in the overall population, the consistent TTR achieved with this compound across studies and favorable trends in certain subpopulations suggest its potential as a valuable alternative in the armamentarium of oral anticoagulants. Further studies are warranted to explore its utility in specific patient populations who are poor candidates for or are inadequately managed with existing therapies.

References

- 1. cadrenal.com [cadrenal.com]

- 2. cadrenal.com [cadrenal.com]

- 3. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The first evaluation of a novel vitamin K antagonist, this compound (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Journey of Tecarfarin: A Novel Vitamin K Antagonist

An In-depth Technical Guide on the Discovery and Development of a Differentiated Anticoagulant

Abstract

Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) developed to address the significant limitations of warfarin, the long-standing standard of care in oral anticoagulation therapy. The primary innovation of this compound lies in its metabolic pathway; it is metabolized by carboxylesterases rather than the highly variable cytochrome P450 (CYP450) system that is responsible for warfarin's unpredictable dose-response and numerous drug-drug interactions. This distinction was the cornerstone of its design, aiming for a more predictable and stable anticoagulant effect. This technical guide details the discovery, preclinical development, and extensive clinical evaluation of this compound, presenting key data from in vitro, animal, and human studies. It provides an in-depth look at the experimental protocols employed and the signaling pathways involved, offering valuable insights for researchers, scientists, and drug development professionals in the field of anticoagulation.

Introduction: The Unmet Need and the Rationale for this compound

For decades, warfarin has been the most widely prescribed oral anticoagulant for the prevention of thromboembolic events.[1] However, its clinical use is complicated by a narrow therapeutic window, significant inter-individual dose variability, and a high potential for drug-drug and drug-food interactions.[2] Much of this variability is attributed to genetic polymorphisms in the CYP2C9 enzyme, a key component of its metabolic pathway, and the vitamin K epoxide reductase complex subunit 1 (VKORC1), its therapeutic target.[3]

This clinical challenge prompted the development of a new VKA that could offer the established efficacy of warfarin without its metabolic liabilities. The central hypothesis was that an anticoagulant with a similar mechanism of action but a different, more predictable metabolic pathway would provide more stable anticoagulation and reduce the risk of bleeding or clotting events. This led to the design and synthesis of this compound (ATI-5923), a structural analog of warfarin engineered to be a substrate for carboxylesterases, enzymes that are less prone to genetic variation and drug-drug interactions compared to the CYP450 system.[4][5]

Mechanism of Action: Targeting the Vitamin K Cycle

This compound, like warfarin, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). VKOR is a critical enzyme in the vitamin K cycle, responsible for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X. By inhibiting VKOR, this compound reduces the production of these functional clotting factors, thereby prolonging the time to clot formation.

Signaling Pathway

The mechanism of action of this compound is centered on the disruption of the vitamin K cycle within hepatocytes.

Caption: this compound inhibits VKOR, preventing the reduction of Vitamin K epoxide.

Preclinical Development

The preclinical development of this compound focused on establishing its in vitro potency, characterizing its metabolic profile, and evaluating its in vivo efficacy and safety in animal models.

In Vitro VKOR Inhibition

The inhibitory activity of this compound against human VKOR was assessed using an in vitro assay with human liver microsomes.

Experimental Protocol: VKOR Inhibition Assay

-

Source: Pooled human liver microsomes.

-

Substrate: Vitamin K1 epoxide (3.25 µM).

-

Reducing Agent: Dithiothreitol (DTT).

-

Incubation: Test compounds (this compound, warfarin, or ATI-5900) were incubated with human liver microsomes in a buffered solution at 25°C for 3 minutes.

-

Reaction Initiation: The reaction was initiated by the addition of DTT.

-

Endpoint: The formation of vitamin K1 was measured to determine the rate of VKOR activity.

-

Analysis: IC50 values were calculated from the concentration-response curves.

Table 1: In Vitro VKORC1 Inhibition

| Compound | IC50 (µM) |

| This compound | 0.67 |

| Warfarin | 0.84 |

| ATI-5900 (metabolite) | 270 |

Data sourced from preclinical studies.

The results demonstrated that this compound is a potent inhibitor of VKOR, with an IC50 comparable to that of warfarin. Its primary metabolite, ATI-5900, was shown to be a very poor inhibitor of VKOR, indicating that the parent compound is responsible for the anticoagulant effect.

Preclinical Studies in Beagle Dogs

Beagle dogs were used to evaluate the in vivo anticoagulant effects of this compound and to compare them with warfarin.

Experimental Protocol: In Vivo Anticoagulation in Beagle Dogs

-

Animals: Healthy beagle dogs.

-

Administration: this compound and warfarin were administered orally once daily at doses of 0.2, 0.25, and 0.3 mg/kg.

-

Monitoring: International Normalized Ratio (INR), and the activity of coagulation factors VII and X were monitored daily.

-

Drug-Drug Interaction: A separate study evaluated the effect of co-administration of amiodarone (a CYP2C9 inhibitor) on the anticoagulant effect of this compound and warfarin.

-

Reversal of Anticoagulation: The ability of intravenous fresh frozen plasma or subcutaneous vitamin K1 to reverse the anticoagulant effect of this compound was also assessed.

The studies in beagle dogs confirmed that this compound produces a dose-dependent anticoagulant effect, as evidenced by an increase in INR and a decrease in the activity of factors VII and X. Importantly, co-administration of amiodarone did not significantly affect the anticoagulant activity of this compound, in contrast to the significant potentiation observed with warfarin. The anticoagulant effect of this compound was successfully reversed by the administration of vitamin K1.

Clinical Development

This compound has been evaluated in eleven human clinical trials involving over 1,000 individuals. The clinical development program was designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients requiring chronic anticoagulation.

Phase 1 Studies: Safety, Tolerability, and Pharmacokinetics

Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of this compound.

Table 2: Summary of Phase 1 Pharmacokinetic Parameters

| Study Type | Dose Range | Elimination Half-life (t1/2) | Key Findings |

| SAD | 0.2 - 40 mg | 87 - 136 hours | Dose-proportional AUC and Cmax. |

| MAD | 10 - 40 mg | 107 - 140 hours | Steady-state INR dosing between 10-20 mg. Doses <10 mg had an insignificant effect on INR. |

Data sourced from Phase 1 clinical trials.

These studies demonstrated that this compound is well-tolerated and has a predictable pharmacokinetic profile with a long elimination half-life, supporting once-daily dosing.

Phase 2a Study in Atrial Fibrillation

A Phase 2a open-label study was conducted in 66 patients with atrial fibrillation to evaluate the safety, tolerability, and dosing of this compound.

Experimental Protocol: Phase 2a Study (NCT00431782)

-

Population: 66 patients with atrial fibrillation.

-

Design: 6- to 12-week open-label, multicenter study.

-

Intervention: Patients were switched from warfarin to this compound.

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoint: Time in Therapeutic Range (TTR) for INR (target 2.0-3.0).

After three weeks of treatment, the mean interpolated TTR was 71.4%. The time spent in extreme INR ranges (<1.5 and >4.0) was minimal (1.2% each). The median daily dose to maintain a therapeutic INR was 15.6 mg.

The EMBRACE-AC Trial: A Head-to-Head Comparison with Warfarin

The EMBRACE-AC trial was a pivotal Phase 2/3, multicenter, randomized, double-blind, active-control study that compared the quality of anticoagulation with this compound versus warfarin in 607 patients requiring chronic anticoagulation.

Experimental Protocol: EMBRACE-AC Trial

-

Population: 607 patients with indications for chronic anticoagulation.

-

Design: Randomized, double-blind, parallel-group trial.

-

Intervention: this compound versus warfarin.

-

Primary Endpoint: Time in Therapeutic Range (TTR).

-

Dose Management: Dosing was managed by a centralized dose control center with access to genotyping for CYP2C9 and VKORC1.

Table 3: Key Results of the EMBRACE-AC Trial

| Parameter | This compound (n=303) | Warfarin (n=304) | p-value |

| Mean TTR | 72.3% | 71.5% | 0.51 |

| TTR in patients on CYP2C9 interacting drugs | 72.2% | 69.9% | 0.15 |

| Major Bleeding | 1.6% | Not Reported | - |

| Thrombotic Events | 0 | 5 | - |

Data sourced from the EMBRACE-AC clinical trial.

The trial did not demonstrate the superiority of this compound over well-controlled warfarin for the primary endpoint of TTR. However, in a post-hoc analysis that excluded INR values when patients were off-drug for medical reasons, this compound showed a significantly higher percentage of INR values in the therapeutic range compared to warfarin (68.8% vs 66.4%, p<0.04). This compound was well-tolerated, with a low rate of major bleeding and no thrombotic events observed in the this compound arm.

Future Directions and a Focus on Special Populations

The development of this compound is now focused on patient populations with a high unmet need where warfarin management is particularly challenging and where newer direct oral anticoagulants (DOACs) have not been proven safe and effective. These include patients with end-stage kidney disease (ESKD) and those with left ventricular assist devices (LVADs). This compound has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the prevention of systemic thromboembolism in patients with ESKD and atrial fibrillation.

Conclusion

The discovery and development of this compound represent a targeted effort to improve upon the limitations of warfarin by designing a molecule with a more predictable metabolic profile. While large-scale clinical trials did not demonstrate superiority over highly-managed warfarin in a broad patient population, the favorable safety profile and the potential for more stable anticoagulation in specific, difficult-to-manage patient populations underscore its potential clinical utility. The ongoing development of this compound for patients with ESKD and LVADs highlights a commitment to addressing critical unmet needs in anticoagulation therapy. The journey of this compound provides a valuable case study in the rational design of drugs to overcome the known metabolic liabilities of existing therapies.

Visualizations of Experimental Workflows

Caption: Overview of the preclinical evaluation of this compound.

Caption: Phased clinical evaluation of this compound.

References

- 1. A randomised, double blind comparison of this compound, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Tolerability of this compound (ATI-5923) in Healthy Chinese Volunteers: Multiple Oral Dose-Escalation Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Tecarfarin's Impact on Vitamin K-Dependent Clotting Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tecarfarin, a novel vitamin K antagonist, and its effects on the vitamin K-dependent clotting factors. This compound, like warfarin, acts by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of functional coagulation factors II, VII, IX, and X.[1][2] However, this compound's distinct metabolic pathway, primarily via esterases rather than the cytochrome P450 system, offers a potentially more predictable anticoagulant response.[3][4] This guide details the mechanism of action, presents comparative quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by disrupting the vitamin K cycle. This cycle is essential for the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate on vitamin K-dependent proteins, including clotting factors II, VII, IX, and X.[5] This carboxylation is necessary for these factors to bind calcium and interact with phospholipid surfaces, a critical step in the coagulation cascade. This compound specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is responsible for regenerating vitamin K hydroquinone, the active form of vitamin K required by gamma-glutamyl carboxylase. Inhibition of VKOR leads to a depletion of reduced vitamin K, thereby preventing the synthesis of functional clotting factors.

Quantitative Pharmacokinetic and Pharmacodynamic Data

Clinical and preclinical studies have provided valuable quantitative data on this compound's profile, often in direct comparison with warfarin.

Pharmacokinetics in Humans

Studies in healthy volunteers and patients with chronic kidney disease (CKD) have characterized the pharmacokinetic parameters of this compound.

| Parameter | This compound | Warfarin | Study Population | Citation |

| Elimination Half-Life (T1/2) | 87-136 hours (SAD) 107-140 hours (MAD) | (S)-warfarin: T1/2 increased by 20% in CKD | Healthy Volunteers & CKD Patients | |

| Area Under the Curve (AUC) | Dose-proportional | (S)-warfarin: 44% higher in CKD | Healthy Volunteers & CKD Patients | |

| Metabolism | Primarily via esterases (hCE2) | Primarily via CYP2C9 | - |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; CKD: Chronic Kidney Disease

Pharmacodynamics and Dosing in Humans

The anticoagulant effect of this compound is monitored by the International Normalized Ratio (INR).

| Parameter | This compound | Warfarin | Study Population | Citation |

| Steady State INR Dosing | 10-20 mg (to achieve INR 1.7-2.0) | 5.3 mg (range 2.5-9.0 mg) (to achieve INR 1.5-2.0) | Healthy Volunteers | |

| Mean Dose (INR 1.5-2.0) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) | Healthy Volunteers | |

| Clotting Factor Concentration | At similar INR levels, concentrations of Factors II, VII, IX, and X were similar to warfarin. | At similar INR levels, concentrations of Factors II, VII, IX, and X were similar to this compound. | Healthy Volunteers |

Preclinical Pharmacodynamics in Animal Models

Studies in beagle dogs have demonstrated a dose-dependent anticoagulant effect of this compound.

| Administration | Dose | Effect on Coagulation | Animal Model | Citation |

| Continuous IV Infusion | 0.1 and 0.2 mg/kg/day | Dose-dependent decrease in Factor VII and X activity, and increase in INR. | Beagle Dogs | |

| Once Daily Oral Dosing | 0.2, 0.25, and 0.3 mg/kg | Dose-dependent decrease in Factor VII and X activity, and increase in INR. | Beagle Dogs |

Experimental Protocols

The following sections detail the methodologies used in key preclinical and clinical studies to evaluate this compound.

In Vivo Anticoagulation Assessment in Beagle Dogs

This protocol describes the methodology used to assess the anticoagulant effect of this compound compared to warfarin in beagle dogs.

Objective: To determine the dose-dependent effects of intravenously and orally administered this compound on vitamin K-dependent clotting factors and prothrombin time.

Methodology:

-

Animal Model: Healthy adult beagle dogs.

-

Drug Administration:

-

Intravenous (IV) Infusion: this compound (0.1 and 0.2 mg/kg/day) or warfarin (0.05, 0.1, and 0.2 mg/kg/day) was administered via continuous IV infusion.

-

Oral (PO) Administration: this compound or warfarin was administered once daily at doses of 0.2, 0.25, and 0.3 mg/kg.

-

-

Blood Sampling: Blood samples were collected at baseline and at various time points post-administration.

-

Pharmacodynamic Endpoints:

-

Prothrombin Time (PT): Measured using a standard coagulometer.

-

International Normalized Ratio (INR): Calculated from the PT values.

-

Factor VII and Factor X Activity: Measured using specific clotting assays.

-

Human Clinical Trial Protocol (Single and Multiple Ascending Dose)

This protocol outlines the design of a study to evaluate the pharmacokinetics and pharmacodynamics of this compound in human volunteers.

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.

Methodology:

-

Study Population: Healthy human volunteers.

-

Study Design:

-

Single Ascending Dose (SAD): Subjects received a single oral dose of this compound or placebo.

-

Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound or placebo until a target INR was achieved.

-

-

Dose Escalation: Doses were escalated in subsequent cohorts of subjects.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of this compound and its metabolite.

-

Pharmacodynamic Assessments:

-

INR: Monitored regularly.

-

Coagulation Factors: Levels of factors II, VII, IX, and X were measured.

-

Measurement of Coagulation Parameters

Prothrombin Time (PT) and International Normalized Ratio (INR): PT is a functional assay that evaluates the extrinsic and common pathways of coagulation. The test is performed on citrated plasma. A reagent containing tissue factor and calcium is added to the plasma, and the time to clot formation is measured. The INR is a standardized calculation derived from the PT result, which accounts for variations in the sensitivity of the tissue factor reagents used in different laboratories.

Clotting Factor Activity Assays: The activity of individual vitamin K-dependent clotting factors (II, VII, IX, and X) is typically measured using one-stage clotting assays. These assays are based on the ability of the patient's plasma to correct the clotting time of a plasma sample that is specifically deficient in the factor being measured. The degree of correction is proportional to the activity of the factor in the patient's plasma and is determined by comparison to a standard curve generated with plasma of known factor activity.

Conclusion

This compound is a novel vitamin K antagonist that effectively reduces the activity of vitamin K-dependent clotting factors by inhibiting VKOR. Its primary metabolism by esterases, rather than the CYP450 system, suggests a potential for fewer drug-drug interactions compared to warfarin. Quantitative data from both preclinical and clinical studies demonstrate a predictable dose-dependent anticoagulant effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound's pharmacological profile. For researchers and drug development professionals, this compound represents a promising advancement in oral anticoagulant therapy, potentially offering a more stable and predictable treatment option for patients requiring long-term anticoagulation.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. diagnolab.com.na [diagnolab.com.na]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Warfarin-Amiodarone Drug-Drug Interactions: Determination of [I]u/KI,u for Amiodarone and its Plasma Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular Interactions of Tecarfarin with VKORC1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecarfarin (ATI-5923) is a novel oral anticoagulant that acts as a vitamin K antagonist, representing a potential advancement in anticoagulant therapy. Like warfarin, its therapeutic effect is achieved through the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, thereby reducing the risk of thrombosis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and VKORC1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive inhibition of VKORC1.[1] VKORC1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. This latter form is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification and activation of several clotting factors (II, VII, IX, and X) as well as anticoagulant proteins C and S. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors.

A key differentiator of this compound from warfarin is its metabolic pathway. This compound is primarily metabolized by carboxylesterases, not the cytochrome P450 (CYP450) system, which is responsible for warfarin metabolism. This distinction suggests a lower potential for drug-drug interactions with medications that inhibit or induce CYP450 enzymes.

Quantitative Analysis of this compound-VKORC1 Interaction

In vitro studies utilizing human liver microsomes have provided quantitative data on the inhibitory potency of this compound against VKORC1, often in comparison to warfarin.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | 0.67[1] | 0.49 - 0.63[1] | Non-competitive[1] |

| Warfarin | 0.84[1] | 0.53 - 0.69 | Non-competitive |

| ATI-5900 (this compound Metabolite) | 270 | 273 - 423 | Non-competitive |

Table 1: Summary of in vitro inhibition data for this compound, Warfarin, and the primary metabolite of this compound (ATI-5900) against human liver microsomal VKORC1.

The data indicates that this compound is equipotent to warfarin in its ability to inhibit VKORC1. In contrast, its primary metabolite, ATI-5900, is a very poor inhibitor of the enzyme, suggesting it does not contribute significantly to the anticoagulant effect.

Experimental Protocols

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay in Human Liver Microsomes

This assay is crucial for determining the inhibitory activity of compounds like this compound on VKORC1.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds against VKORC1 activity in a human liver microsomal preparation.

Materials:

-

Human liver microsomes (HLM)

-

Test compounds (this compound, Warfarin, ATI-5900) dissolved in a suitable solvent (e.g., DMSO)

-

Vitamin K1 epoxide (substrate)

-

Dithiothreitol (DTT) as a reducing agent

-

Reaction buffer (e.g., Tris-HCl with appropriate pH)

-

Internal standard (e.g., Vitamin K2)

-

Acetonitrile for protein precipitation

-

HPLC system with a fluorescence detector

Procedure for IC50 Determination:

-

Prepare a series of dilutions of the test compounds.

-

In a reaction vessel, combine human liver microsomes, reaction buffer, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate, Vitamin K1 epoxide (e.g., at a final concentration of 3.25 µM).

-

Incubate the reaction mixture at 37°C for a specified period.

-

Stop the reaction by adding cold acetonitrile to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of Vitamin K1 produced. The fluorescence detector can be optimized with an excitation wavelength of 244 nm and an emission detection at 430 nm.

-

Calculate the percentage of VKORC1 inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Procedure for Ki Determination and Inhibition Type:

-

To determine the inhibition constant (Ki) and the type of inhibition, kinetic experiments are performed.

-

The assay is run with varying concentrations of the substrate (Vitamin K1 epoxide) at several fixed concentrations of the inhibitor.

-

The reaction velocities are measured as described above.

-

The data is then plotted using a Lineweaver-Burke plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

The pattern of the lines on the Lineweaver-Burke plot indicates the type of inhibition (e.g., intersecting on the y-axis for non-competitive inhibition).

-

The Ki can be calculated from the slopes and/or the y-intercepts of the Lineweaver-Burke plots.

Signaling Pathway and Molecular Interactions

The interaction of this compound with VKORC1 is a direct inhibition within the Vitamin K cycle. The following diagram illustrates this process.

The following diagram illustrates the conceptual binding of a coumarin-based inhibitor within the VKORC1 structure.

References

Methodological & Application

Tecarfarin in Preclinical Research: Application Notes and Protocols for Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of tecarfarin, a novel vitamin K antagonist, in common preclinical models. The included protocols are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound.

Overview of this compound

This compound is a vitamin K epoxide reductase (VKOR) inhibitor, acting as an anticoagulant by limiting the γ-carboxylation of vitamin K-dependent coagulation factors.[1][2] Unlike traditional coumarin-based anticoagulants such as warfarin, this compound is primarily metabolized by esterases rather than the cytochrome P450 (CYP450) system.[1] This characteristic suggests a lower potential for drug-drug interactions, a significant consideration in clinical applications.[1]

Preclinical Animal Models and Dosage Regimens

Preclinical evaluation of this compound has been prominently conducted in beagle dogs and Sprague-Dawley rats. The selection of the animal model and the dosage regimen is critical for obtaining relevant and translatable data.

Table 1: Summary of this compound Dosage and Administration in Beagle Dogs

| Route of Administration | Dosage Range | Formulation | Study Type | Key Findings | Reference |

| Intravenous (IV) | 0.1 - 0.2 mg/kg/day (continuous infusion) | Ethanol/5% Dextrose (10:90 v/v) | Pharmacodynamics | Dose-dependent increase in INR and decrease in Factor VII and X activity. | [1] |

| 0.3 mg/kg (single dose) | Ethanol/5% Dextrose (10:90 v/v) | Pharmacokinetics | Characterization of plasma concentration over time. | ||

| Oral (PO) | 0.05 - 0.5 mg/kg (once daily) | Gelatin Capsule | Pharmacodynamics | Dose-dependent prolongation of prothrombin time (PT). | |

| 0.2 - 0.3 mg/kg (dose escalation) | Gelatin Capsule | Pharmacodynamics | Achieved therapeutic INR range of 2-4. |

Table 2: Summary of this compound Dosage and Administration in Sprague-Dawley Rats

| Route of Administration | Dosage | Formulation | Study Type | Key Findings | Reference |

| Intravenous (IV) | Not specified in detail in the provided search results | Not specified in detail in the provided search results | Pharmacokinetics | Moderately rapid clearance and low volume of distribution. | |

| Oral (PO) | Not specified in detail in the provided search results | Not specified in detail in the provided search results | Pharmacokinetics | Good oral bioavailability (80-90%). |

Experimental Protocols

The following protocols provide detailed methodologies for the administration of this compound and the assessment of its anticoagulant effects in preclinical models.

Drug Formulation and Preparation

3.1.1. Intravenous Formulation

-

Objective: To prepare this compound for intravenous administration.

-

Materials:

-

This compound powder

-

Ethanol (95-100%)

-

5% Dextrose solution

-

Sterile vials

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume.

-

In a sterile vial, dissolve the this compound powder in a volume of ethanol equivalent to 10% of the final volume.

-

Slowly add the 5% Dextrose solution to the ethanol-tecarfarin mixture while gently vortexing to bring the solution to the final desired volume (a 10:90 v/v ethanol to 5% dextrose ratio).

-

Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

-

Store the formulation as per stability data, typically protected from light.

-

3.1.2. Oral Formulation (Gelatin Capsules for Dogs)

-

Objective: To prepare this compound in gelatin capsules for oral administration to dogs.

-

Materials:

-

This compound powder

-

Appropriately sized gelatin capsules (e.g., sizes 000 or 00 for dogs)

-

Microcrystalline cellulose or other suitable inert filler

-

Precision balance

-

-

Procedure:

-

Calculate the required dose of this compound per capsule based on the animal's body weight.

-

Weigh the precise amount of this compound powder.

-

If necessary, mix the this compound with an inert filler to ensure a fillable volume for the capsule size.

-

Carefully fill the gelatin capsules with the this compound or this compound/filler mixture.

-

Ensure the capsules are securely closed.

-

Administer the capsule to the dog promptly after preparation.

-

Administration Protocols

3.2.1. Intravenous Administration in Beagle Dogs

-

Objective: To administer this compound intravenously to beagle dogs.

-

Materials:

-

Prepared this compound IV formulation

-

Sterile syringes and needles (appropriate gauge for canine veins, e.g., 20-25 gauge)

-

IV catheter (optional, for continuous infusion)

-

Clippers

-

Antiseptic solution (e.g., chlorhexidine or iodine) and alcohol swabs

-

-

Procedure:

-

Gently restrain the dog.

-

Shave the fur over the selected vein (e.g., cephalic or saphenous vein).

-

Aseptically prepare the injection site by scrubbing with an antiseptic solution followed by an alcohol swab.

-

For bolus injection, insert the needle into the vein and confirm placement by observing a blood flashback. Slowly inject the calculated volume of the this compound formulation.

-

For continuous infusion, an intravenous catheter should be placed by a trained individual. The infusion pump is then connected to deliver the drug at the specified rate.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent hematoma formation.

-

Monitor the animal for any adverse reactions.

-

3.2.2. Oral Gavage in Rats

-

Objective: To administer a precise oral dose of this compound to rats.

-

Materials:

-

This compound formulation (e.g., suspension in a suitable vehicle like 0.5% methylcellulose)

-

Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)

-

Syringe

-

-

Procedure:

-

Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth and mark it.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

-

Once the needle is at the predetermined depth, slowly administer the this compound suspension.

-

Withdraw the needle smoothly in the same path it was inserted.

-

Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

-

Pharmacodynamic Assessment Protocols

3.3.1. Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement in Canine Blood

-

Objective: To measure the effect of this compound on blood coagulation.

-

Materials:

-

Coagulometer (e.g., VETSCAN VSpro, IDEXX Coag Dx, or similar)

-

Citrated whole blood collection tubes (e.g., sodium citrate)

-

Appropriate test cartridges for the coagulometer

-

-

Procedure:

-

Collect a whole blood sample from the dog via venipuncture into a citrated collection tube. Ensure the tube is filled to the correct volume to maintain the proper blood-to-anticoagulant ratio.

-

Gently invert the tube several times to mix the blood with the citrate.

-

Follow the specific instructions for the coagulometer being used. This typically involves: a. Powering on the instrument and allowing it to warm up. b. Inserting the appropriate test cartridge. c. Pipetting the required volume of citrated whole blood into the sample well of the cartridge.

-

The instrument will automatically measure the time to clot formation and report the PT in seconds. Many veterinary-specific analyzers will also provide an INR value, though the calculation may differ from human medicine.

-

Record the PT and INR values.

-

3.3.2. Coagulation Factor VII and Factor X Activity Assays

-

Objective: To measure the activity of specific vitamin K-dependent coagulation factors.

-

Materials:

-

Canine-specific Factor VII and Factor X activity assay kits (ELISA or chromogenic)

-

Citrated plasma (obtained by centrifuging citrated whole blood)

-

Microplate reader

-

-

Procedure:

-

Prepare canine plasma samples by collecting whole blood into citrate tubes and centrifuging according to the assay kit's instructions to separate the plasma.

-

Follow the protocol provided with the specific commercial assay kit. This generally involves: a. Preparing a standard curve using the provided standards. b. Adding diluted plasma samples and standards to the wells of the assay plate. c. Incubating the plate for the specified time and temperature. d. Adding detection antibodies and substrate reagents. e. Reading the absorbance on a microplate reader at the specified wavelength.

-

Calculate the concentration or activity of Factor VII and Factor X in the samples by comparing their absorbance to the standard curve.

-

Mechanism of Action and Experimental Workflow Visualization

This compound's Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By blocking VKOR, this compound prevents the conversion of vitamin K epoxide to its active, reduced form. This leads to the production of under-carboxylated, inactive clotting factors, thereby impairing the coagulation cascade.

Caption: this compound inhibits VKOR, disrupting the Vitamin K cycle and coagulation.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for the in vivo evaluation of this compound in a preclinical model.

References

Application Notes and Protocols for the Analytical Measurement of Tecarfarin Plasma Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist developed as an alternative to warfarin for chronic anticoagulation. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 system, this compound is primarily metabolized by carboxylesterases, leading to a more predictable anticoagulant response and potentially fewer drug-drug interactions. Accurate and precise measurement of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding, and establishing a therapeutic window during drug development and clinical trials.

This document provides detailed application notes and protocols for the quantitative analysis of this compound and its major metabolite, ATI-5900, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive, specific, and has been validated for use in preclinical studies.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound in plasma is LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug and its metabolite in a complex biological matrix.

Principle of the Method

The method involves the extraction of this compound and its metabolite from plasma, followed by chromatographic separation on a reverse-phase HPLC column. The separated compounds are then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of this compound in plasma.

Table 1: LC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |

| Linear Dynamic Range | 1 - 1000 ng/mL[1] |

| Accuracy | 85 - 105%[1] |

| Precision (CV%) | 4.2 - 13.4%[1] |

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound in plasma samples.

A. Materials and Reagents

-

This compound reference standard

-

ATI-5900 reference standard

-

Warfarin-d5 (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

B. Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Zorbax Eclipse XDB C18 (2.1 x 100 mm, 3.5 µm) or equivalent[1].

C. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ATI-5900 reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 75 ng/mL), and high (e.g., 750 ng/mL).

D. Sample Preparation Protocol (Protein Precipitation)

This protocol is based on the method described for the analysis of this compound in beagle dog plasma.

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., Warfarin-d5 at a suitable concentration).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

E. LC-MS/MS Operating Conditions

Table 2: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| HPLC Column | Zorbax Eclipse XDB C18 (2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Gradient | Optimized to ensure separation of this compound, ATI-5900, and the internal standard. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions. |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Table 3: Mass Spectrometry (MS) Parameters (Illustrative)

Note: These are illustrative parameters based on similar compounds. The exact values must be optimized for the specific instrument used.

| Parameter | This compound | ATI-5900 | Warfarin-d5 (IS) |

| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |

| Precursor Ion (m/z) | To be determined | To be determined | 312.1 |

| Product Ion (m/z) | To be determined | To be determined | 255.1 |

| Cone Voltage (V) | To be optimized | To be optimized | To be optimized |

| Collision Energy (eV) | To be optimized | To be optimized | To be optimized |

F. Data Analysis and Quantification

-

Integrate the peak areas of this compound, ATI-5900, and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of this compound and ATI-5900 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

III. Diagrams

Experimental Workflow

Caption: Workflow for this compound Plasma Concentration Analysis.

Logical Relationship of Method Validation

Caption: Key Parameters for Bioanalytical Method Validation.

References

Application Notes and Protocols for Assessing Tecarfarin's Anticoagulant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecarfarin (ATI-5923) is a novel, orally active vitamin K antagonist that acts as an inhibitor of the vitamin K epoxide reductase (VKOR) enzyme.[1][2] Similar to warfarin, this compound exerts its anticoagulant effect by limiting the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation and subsequent activation of several blood coagulation factors.[1] This inhibition leads to the circulation of under-carboxylated, inactive forms of vitamin K-dependent clotting factors II, VII, IX, and X.[1]

A key differentiating feature of this compound is its metabolism. Unlike warfarin, which is primarily metabolized by the highly variable cytochrome P450 (CYP450) system, this compound is metabolized by carboxylesterases.[3] This characteristic suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response among patients.

These application notes provide detailed laboratory protocols for assessing the anticoagulant activity of this compound, focusing on the most relevant and widely used assays: Prothrombin Time (PT) with International Normalized Ratio (INR), and chromogenic assays for specific vitamin K-dependent clotting factors.

Mechanism of Action: Vitamin K Cycle Inhibition

This compound targets the Vitamin K cycle, a critical pathway for the post-translational modification of vitamin K-dependent proteins. The diagram below illustrates this compound's point of intervention.

Data Presentation: this compound Anticoagulant Effects

The following tables summarize quantitative data from preclinical and clinical studies on this compound, providing an overview of its dose-dependent effects on coagulation parameters.

Table 1: Dose-Dependent Effect of Intravenous this compound and Warfarin on INR in Beagle Dogs

| Compound | Infusion Rate (µg/kg/min) | Mean INR (± SEM) |

| This compound | 0.1 | 1.5 ± 0.1 |

| 0.2 | 2.1 ± 0.2 | |

| 0.4 | 3.5 ± 0.4 | |

| Warfarin | 0.2 | 1.4 ± 0.1 |

| 0.4 | 2.0 ± 0.2 | |

| 0.8 | 3.1 ± 0.3 |

Table 2: Effect of Oral this compound and Warfarin on Vitamin K-Dependent Clotting Factor Activity in Beagle Dogs

| Treatment (Oral Dose) | Factor VII Activity (% of Control) | Factor X Activity (% of Control) |

| This compound (0.2 - 0.3 mg/kg/day) | Decreased | Decreased |

| Warfarin (0.2 - 0.3 mg/kg/day) | Decreased | Decreased |

Table 3: this compound Dosing and INR in Human Clinical Trials

| Study Phase | Patient Population | This compound Dose | Target INR | Mean Time in Therapeutic Range (TTR) |

| Phase IIA | Atrial Fibrillation | Median: 15.6 mg/day (Range: 6 - 29 mg) | 2.0 - 3.0 | 71.4% |

| Phase II/III (EMBRACE-AC) | Chronic Anticoagulation | Dose-adjusted to maintain target INR | Varies | 72.3% |

| MAD Study (Healthy Chinese Volunteers) | Healthy Volunteers | 10, 20, 30, 40 mg cohorts (dose-titrated) | 1.7 - 2.0 | Not Reported |

Experimental Protocols

Protocol 1: Prothrombin Time (PT) and International Normalized Ratio (INR) Assay

This protocol outlines the procedure for determining the PT and calculating the INR of citrated plasma samples to assess the anticoagulant effect of this compound. The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Workflow for Prothrombin Time (PT) Assay

Materials and Reagents:

-

Whole blood collected in 3.2% sodium citrate vacuum tubes

-

Refrigerated centrifuge

-

Coagulometer

-

Water bath or heating block (37°C)

-

Micropipettes

-

PT reagent (a commercial thromboplastin-calcium chloride reagent)

-

Normal and abnormal control plasmas

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood into a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1.

-

Gently invert the tube 3-4 times to ensure thorough mixing.

-

Centrifuge the sample at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

-

Carefully transfer the supernatant (PPP) to a clean plastic tube. The assay should be performed within 4 hours of sample collection.

-

-

Assay Performance (Manual Method Example):

-

Pre-warm the required volumes of PPP, control plasmas, and PT reagent to 37°C for at least 3 minutes.

-

Pipette 100 µL of the pre-warmed PT reagent into a test tube.

-

Add 50 µL of the pre-warmed PPP to the tube containing the PT reagent and simultaneously start a stopwatch.

-

Incubate the mixture at 37°C and observe for clot formation by gently tilting the tube.

-

Stop the stopwatch as soon as a fibrin clot is visible. Record the time in seconds.

-

Perform the measurement in duplicate for each sample.

-

-

Calculation of INR:

-

The International Normalized Ratio (INR) is calculated using the following formula: INR = (Patient PT / Mean Normal PT)ISI

-

Where:

-

Patient PT: Prothrombin time of the test sample in seconds.

-

Mean Normal PT: The geometric mean of the PT values from a reference group of at least 20 healthy individuals.

-

ISI (International Sensitivity Index): A value provided by the manufacturer of the PT reagent that indicates its sensitivity compared to the international reference thromboplastin.

-

-

Expected Results:

-